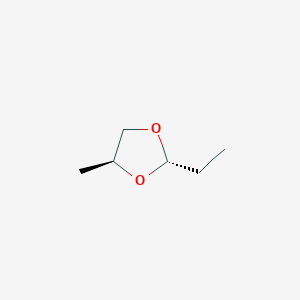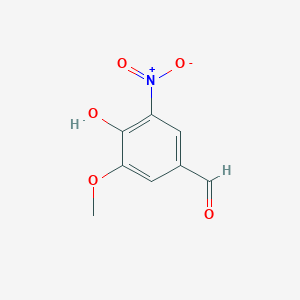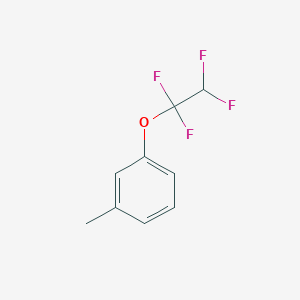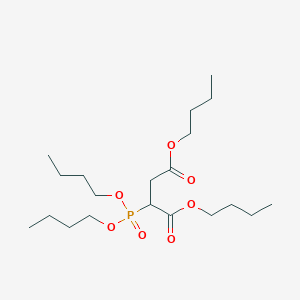
Dibutyl 2-(dibutylphosphono) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2-(dibutylphosphono) succinate, also known as DBDPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDPS is a phosphonate ester that belongs to the class of organophosphorus compounds, which are widely used in various fields, including pharmaceuticals, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of Dibutyl 2-(dibutylphosphono) succinate is complex and involves multiple pathways. One of the primary mechanisms is through the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Dibutyl 2-(dibutylphosphono) succinate can also induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Dibutyl 2-(dibutylphosphono) succinate has been shown to have a wide range of biochemical and physiological effects in various organisms. In vitro studies have demonstrated that Dibutyl 2-(dibutylphosphono) succinate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In vivo studies have shown that Dibutyl 2-(dibutylphosphono) succinate can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl 2-(dibutylphosphono) succinate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its low water solubility, which can make it challenging to study in aqueous environments. Additionally, Dibutyl 2-(dibutylphosphono) succinate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Dibutyl 2-(dibutylphosphono) succinate. One area of focus is in the development of new drugs for the treatment of cancer. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in combination with other compounds to enhance its efficacy and reduce toxicity.
Another area of research is in the development of new materials and polymers using Dibutyl 2-(dibutylphosphono) succinate as a building block. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in the synthesis of flame-retardant materials, high-performance polymers, and other advanced materials.
Conclusion:
In conclusion, Dibutyl 2-(dibutylphosphono) succinate is a promising compound with a wide range of potential applications in various fields of science. Its unique properties, such as its ability to inhibit cancer cell growth and its use as a building block for novel materials, make it an exciting area of research. With continued research and development, Dibutyl 2-(dibutylphosphono) succinate has the potential to make a significant impact in the fields of medicine and materials science.
Métodos De Síntesis
The synthesis of Dibutyl 2-(dibutylphosphono) succinate involves the reaction of dibutyl succinate with dibutyl phosphite in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite group replaces one of the ester groups of the succinate molecule. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
Dibutyl 2-(dibutylphosphono) succinate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is in the development of new drugs for the treatment of cancer. Dibutyl 2-(dibutylphosphono) succinate has been shown to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Another area of research is in the field of materials science, where Dibutyl 2-(dibutylphosphono) succinate is used as a building block for the synthesis of novel polymers and materials. Dibutyl 2-(dibutylphosphono) succinate can react with other compounds to form polymers with unique properties, such as high thermal stability and flame retardancy.
Propiedades
Número CAS |
10140-81-5 |
|---|---|
Nombre del producto |
Dibutyl 2-(dibutylphosphono) succinate |
Fórmula molecular |
C20H39O7P |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
Clave InChI |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Sinónimos |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
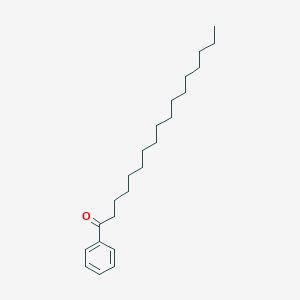
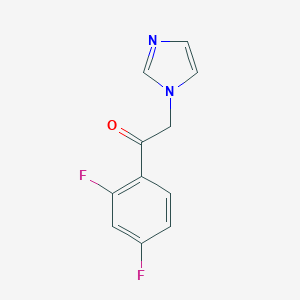
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

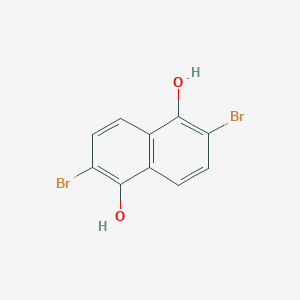
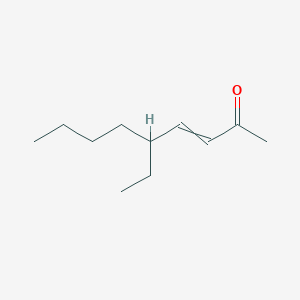
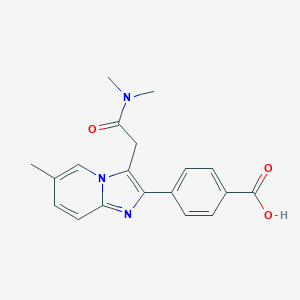
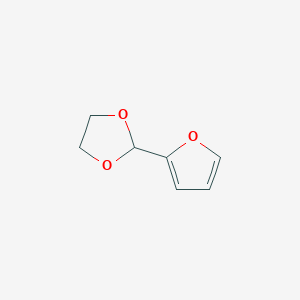
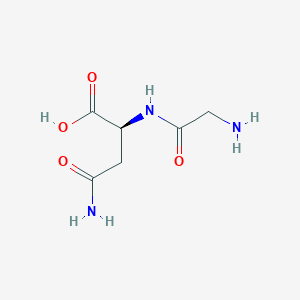
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
